REACTION_CXSMILES
|
C([O-])([O-])=O.[Cs+].[Cs+].Cl[C:8]1[CH:9]=[N:10][CH:11]=[C:12]([Cl:16])[C:13]=1[CH:14]=[O:15].[S:17]1[CH:21]=[CH:20][N:19]=[C:18]1[SH:22]>C1COCC1>[Cl:16][C:12]1[CH:11]=[N:10][CH:9]=[C:8]([S:22][C:18]2[S:17][CH:21]=[CH:20][N:19]=2)[C:13]=1[CH2:14][OH:15] |f:0.1.2|
|
Name
|
Cs2CO3
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C1C=O)Cl
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
S1C(=NC=C1)S
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo and saturated aqueous NaCl solution (20 mL) and EA (40 mL)
|
Type
|
ADDITION
|
Details
|
were added to the reaction mixture
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was used in the following step without further purification
|
Type
|
CUSTOM
|
Details
|
as described for the synthesis of (3,5-dichloro-pyridin-4-yl)-methanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC=C(C1CO)SC=1SC=CN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |